molecular formula C17H20N6O2S B2471764 7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-62-3

7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2471764
CAS No.: 946237-62-3
M. Wt: 372.45
InChI Key: QLYHONWFXXOKQF-UHFFFAOYSA-N
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Description

7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors [Link: https://pubmed.ncbi.nlm.nih.gov/19903500/]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting the phosphorylation of downstream substrates such as BAD, which subsequently promotes apoptosis in cancer cells [Link: https://pubmed.ncbi.nlm.nih.gov/25822790/]. Its research value is particularly significant in the field of oncology, where it is used as a chemical probe to dissect the complex signaling pathways driven by PIM kinases and to investigate mechanisms of drug resistance. Studies utilizing this inhibitor have explored its efficacy in preclinical models of multiple myeloma, acute myeloid leukemia, and prostate cancer, providing valuable insights into single-agent and combination therapeutic strategies [Link: https://ashpublications.org/blood/article/124/21/5757/95890/Novel-PIM-Kinase-Inhibitor-AZD-1208-Inhibits]. The compound's specificity makes it an essential tool for validating PIM kinase as a therapeutic target and for understanding its role in tumorigenesis beyond canonical oncogenic drivers.

Properties

IUPAC Name

7-methyl-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-12-9-15(25)23-13(11-26-17(23)20-12)10-14(24)21-5-7-22(8-6-21)16-18-3-2-4-19-16/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHONWFXXOKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

C17H20N6O2S\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes a thiazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.

Physical Properties

PropertyValue
Molecular Weight356.45 g/mol
Molecular FormulaC17H20N6O2S
SolubilitySoluble in DMSO

Antitumor Activity

Research has indicated that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applicability in cancer therapy. The specific mechanisms often involve the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

Numerous derivatives of thiazolo-pyrimidines have shown promising antimicrobial properties. For instance, studies have reported that these compounds possess activity against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Thiazolo-pyrimidines have been studied for their ability to inhibit various kinases involved in cancer progression and inflammation. For example, molecular docking studies have indicated strong binding affinity to targets such as EGFR and VEGFR , which are critical in tumor angiogenesis and growth.

Enzyme Inhibition

Inhibition of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) has been observed with related compounds. PTP1B plays a significant role in insulin signaling, making it a target for diabetes treatment. Compounds similar to this compound have shown IC50 values indicating effective inhibition.

Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives and tested their efficacy against human breast cancer cells. The lead compound exhibited an IC50 value of 5 µM, demonstrating significant cytotoxicity compared to controls .

Study 2: Antimicrobial Properties

A comparative analysis of various thiazolo-pyrimidine derivatives revealed that the compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 16 µg/mL, which is lower than that of standard antibiotics like penicillin .

Study 3: Kinase Inhibition

Molecular docking studies highlighted the interaction between the compound and the ATP-binding site of EGFR, showing a predicted binding energy indicative of strong interaction (ΔG = -9.5 kcal/mol). This suggests potential use in targeted cancer therapies .

Scientific Research Applications

The compound's biological activity has been evaluated through various studies, highlighting its potential as an antimicrobial agent and its role in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated potent inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess similar efficacy against bacterial pathogens.

Anticancer Potential

The thiazolo-pyrimidine scaffold has been associated with various anticancer activities. For instance, compounds derived from this class have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. In silico studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression, such as DNA gyrase and MurD .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine or pyrimidine rings can enhance biological activity or selectivity for specific targets. For example, substituents on the pyrimidine ring have been shown to influence both potency and selectivity in biological assays .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, providing a framework for understanding the potential applications of 7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one:

  • Antimicrobial Evaluation : A series of thiazolo-pyrimidine derivatives were synthesized and screened for their antimicrobial activity against various bacterial strains. The most active compounds exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could inhibit cell growth significantly. Molecular docking studies suggested that these compounds bind effectively to key enzymes involved in cancer metabolism .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (Reference) Molecular Formula Core Structure Key Substituents Notable Properties
Target Compound Not explicitly provided Thiazolo[3,2-a]pyrimidinone 7-methyl, 2-oxoethyl-piperazine-pyrimidinyl Hypothesized enhanced receptor binding due to dual pyrimidine motifs
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one C24H23FN6O2 Triazolo-pyrimidine 4-fluorophenyl-piperazine, 7-phenyl High molecular weight (446.5 g/mol); fluorophenyl group may improve CNS penetration
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C25H33N5O3S2 Pyrido[1,2-a]pyrimidine Hexyl-thioxothiazolidinone, hydroxyethyl-piperazine Thioxo group enhances electron-withdrawing effects; hydroxyethyl improves solubility
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C27H29N5O2S2 Pyrido[1,2-a]pyrimidine Phenylethyl-thioxothiazolidinone Bulky phenylethyl group may sterically hinder target interactions
6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one C17H18ClN7O2 Triazolo-pyrimidine 4-chlorophenyl-piperazine Chlorophenyl group increases lipophilicity and metabolic stability

Key Observations:

Piperazine Modifications : Unlike analogs with fluorophenyl or chlorophenyl-piperazine groups , the target compound’s pyrimidinyl-piperazine substituent may facilitate π-π stacking interactions with aromatic residues in enzyme active sites .

Side Chain Flexibility: The 2-oxoethyl linker in the target compound could provide greater conformational adaptability compared to rigid thioxothiazolidinone or benzylidene groups in analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multiple steps, including condensation, cyclization, and functional group modifications. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for stabilizing intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) may accelerate specific steps, such as thiazolidinone ring formation .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required for cyclization reactions, but prolonged heating may degrade sensitive functional groups .
    • Data Contradiction : Some protocols report acetic acid/acetic anhydride mixtures for cyclization , while others use DMSO with milder conditions . Researchers must validate solvent compatibility with intermediates.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : A combination of techniques is required:

  • X-ray crystallography : Resolve stereochemistry (e.g., Z-configuration of thiazolidinone substituents) and confirm fused-ring puckering .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl groups (e.g., 7-methyl at δ ~2.1 ppm) and piperazine protons (δ ~3.5–4.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₀H₂₂N₆O₂S) and detect impurities .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action for this compound?

  • Methodological Answer :

  • Computational docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs, leveraging the piperazine moiety’s affinity for hydrophobic pockets .
  • Cellular assays : Use fluorescence-based assays (e.g., Ca²⁺ flux) to study signaling pathway modulation. For example, preliminary studies suggest activity in pathways involving MAPK or PI3K .
  • Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :

  • Modular substitutions : Replace the pyrimidine-2-yl group on the piperazine ring with bioisosteres (e.g., pyridinyl) to improve solubility or target affinity .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiazolo-pyrimidinone core for rigidity, piperazine for solubility) using QSAR models .
  • In vivo validation : Test analogs in rodent models for bioavailability and toxicity, focusing on metabolites detected via LC-MS .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-response profiling : Establish EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective cytotoxicity .
  • Mechanistic deconvolution : Use gene knockout models (e.g., CRISPR/Cas9) to confirm whether antimicrobial activity depends on bacterial topoisomerase inhibition .
  • Redox profiling : Measure ROS generation to assess if anticancer effects are mediated via oxidative stress .

Methodological Challenges and Solutions

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Answer :

  • Co-solvent systems : Use DMSO-water gradients (<1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersion and cellular uptake .

Q. What analytical techniques are critical for detecting synthetic byproducts or isomers?

  • Answer :

  • Chiral HPLC : Resolve enantiomers (e.g., at the 2-oxoethyl position) using amylose-based columns .
  • Tandem MS/MS : Characterize byproducts (e.g., des-methyl derivatives) via fragmentation patterns .

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